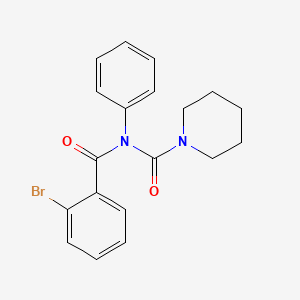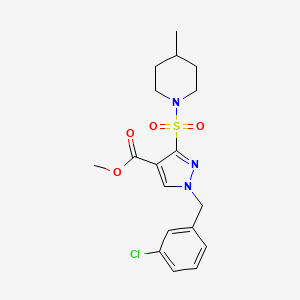
methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H22ClN3O4S and its molecular weight is 411.9. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
- Synthesis of PET Imaging Agents : A study by Wang et al. (2018) outlines the synthesis of a novel PET (Positron Emission Tomography) imaging agent targeting the IRAK4 enzyme, which is involved in neuroinflammation. This compound, while structurally different, shares functional groups that are similarly complex and indicative of the chemical synthesis capabilities for imaging applications in medical research (Wang et al., 2018).
Crystallography and Molecular Structure
- Hydrogen-bonded Structures : Research by Portilla et al. (2007) on molecules closely related to the inquiry showcases the importance of understanding molecular interactions through crystallography. This study reveals how specific chemical groups contribute to the formation of hydrogen-bonded chains and sheets, which is critical in drug design and materials science (Portilla et al., 2007).
Biological Activity and Drug Development
- Antibacterial Evaluation : Aziz‐ur‐Rehman et al. (2017) conducted a study on derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, demonstrating their antibacterial properties. These findings highlight the potential for designing new antibiotics or antimicrobial agents using structurally complex molecules like the one (Aziz‐ur‐Rehman et al., 2017).
Chemical Synthesis and Methodology
- One-pot Synthesis Techniques : A methodology described by Qaisi et al. (2004) for the synthesis of chlorosulfonyl derivatives showcases innovative approaches to chemical synthesis that could be applied to the synthesis of complex molecules, including "methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate" (Qaisi et al., 2004).
Herbicidal and Insecticidal Applications
- Development of Herbicides and Insecticides : Research into the synthesis and activity of sulfone-linked compounds as presented by Padmavathi et al. (2009) suggests potential applications in developing new herbicides and insecticides. This indicates the broader applicability of such complex molecules in agricultural sciences (Padmavathi et al., 2009).
Eigenschaften
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-13-6-8-22(9-7-13)27(24,25)17-16(18(23)26-2)12-21(20-17)11-14-4-3-5-15(19)10-14/h3-5,10,12-13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVLIGMCHPUJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

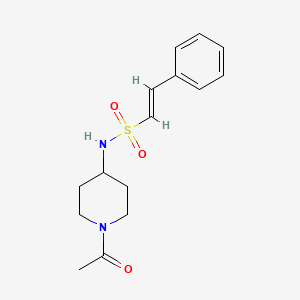
![4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626218.png)
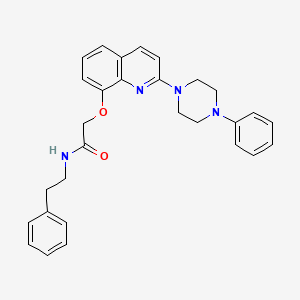
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B2626220.png)
![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)
![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)

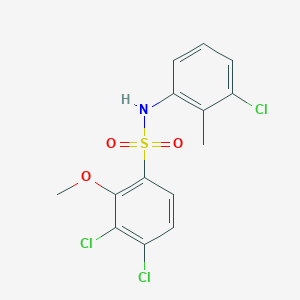
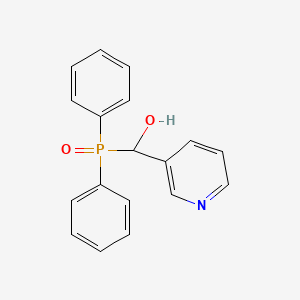
![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)

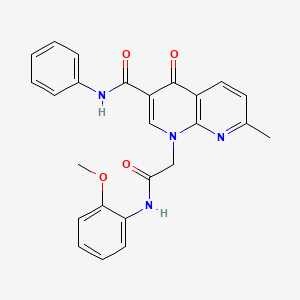
![Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone](/img/structure/B2626235.png)
